molecular formula C20H10Cl3F2N7Na2O7S2 B13413262 Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt CAS No. 72379-41-0

Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt

Cat. No.: B13413262
CAS No.: 72379-41-0
M. Wt: 714.8 g/mol
InChI Key: HQDXRVBGELSFMO-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound. It is characterized by its sulfonic acid group, multiple chlorine and fluorine substitutions, and an azo linkage. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the benzenesulfonic acid derivative. The process typically includes:

    Nitration: Introducing nitro groups into the benzene ring.

    Reduction: Converting nitro groups to amino groups.

    Diazotization: Forming diazonium salts from amino groups.

    Coupling Reaction: Reacting diazonium salts with other aromatic compounds to form azo compounds.

    Chlorination and Fluorination: Introducing chlorine and fluorine atoms into the structure.

    Sulfonation: Adding sulfonic acid groups to the aromatic ring.

Industrial Production Methods

Industrial production often involves large-scale reactions in controlled environments to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Nucleophiles such as hydroxide ions, amines.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with new functional groups replacing halogens.

Scientific Research Applications

Chemistry

    Dyes and Pigments: Used in the production of dyes due to its vibrant color properties.

    Analytical Chemistry: Employed as a reagent in various analytical techniques.

Biology and Medicine

    Biological Staining: Utilized in staining techniques for microscopy.

Industry

    Textile Industry: Used in dyeing fabrics.

    Paints and Coatings: Incorporated into paints for color stability and vibrancy.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage allows for vibrant color properties, while the sulfonic acid groups enhance solubility and stability. The molecular targets and pathways involved include interactions with various substrates in industrial and biological applications, leading to desired outcomes such as staining or dyeing.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.

    Azo compounds: Compounds with azo linkages.

    Halogenated aromatic compounds: Compounds with chlorine and fluorine substitutions.

Uniqueness

This compound is unique due to its combination of multiple functional groups, including sulfonic acid, azo linkage, and halogen substitutions. This combination imparts specific properties such as high stability, vibrant color, and solubility, making it suitable for various applications.

Properties

CAS No.

72379-41-0

Molecular Formula

C20H10Cl3F2N7Na2O7S2

Molecular Weight

714.8 g/mol

IUPAC Name

disodium;2,5-dichloro-4-[4-[[5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C20H12Cl3F2N7O7S2.2Na/c1-7-16(19(33)32(31-7)12-5-10(22)14(6-9(12)21)41(37,38)39)30-29-11-4-8(2-3-13(11)40(34,35)36)26-18-15(23)17(24)27-20(25)28-18;;/h2-6,16H,1H3,(H,26,27,28)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

HQDXRVBGELSFMO-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=C(C(=NC(=N3)F)F)Cl)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

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